(-)-Curlone
CAS No.: 87440-60-6
Cat. No.: VC17140589
Molecular Formula: C15H22O
Molecular Weight: 218.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 87440-60-6 |
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Molecular Formula | C15H22O |
Molecular Weight | 218.33 g/mol |
IUPAC Name | (6S)-2-methyl-6-[(1S)-4-methylidenecyclohex-2-en-1-yl]hept-2-en-4-one |
Standard InChI | InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,7,9,13-14H,3,6,8,10H2,1-2,4H3/t13-,14-/m0/s1 |
Standard InChI Key | JIJQKFPGBBEJNF-KBPBESRZSA-N |
Isomeric SMILES | C[C@@H](CC(=O)C=C(C)C)[C@@H]1CCC(=C)C=C1 |
Canonical SMILES | CC(CC(=O)C=C(C)C)C1CCC(=C)C=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
(-)-Curlone belongs to the sesquiterpenoid class, with the molecular formula C₁₅H₂₂O and a molecular weight of 218.33 g/mol . The compound's IUPAC name, (6S)-2-methyl-6-[(1S)-4-methylene-2-cyclohexen-1-yl]-2-hepten-4-one, reflects its bicyclic framework featuring:
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A methyl-substituted cyclohexene ring
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An α,β-unsaturated ketone moiety
X-ray crystallographic studies confirm the S-configuration at both stereogenic centers, distinguishing it from related turmeric-derived compounds like ar-turmerone .
Table 1: Key Physicochemical Properties of (-)-Curlone
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₂₂O | |
Exact Mass | 218.1671 g/mol | |
Topological Polar Surface | 17.10 Ų | |
LogP (XlogP) | 4.00 | |
Rotatable Bonds | 4 |
Spectroscopic Signatures
The compound's structural elucidation relies on complementary spectroscopic techniques:
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¹H NMR: Distinct signals at δ 5.45 (vinyl protons) and δ 2.15 (methyl ketone)
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¹³C NMR: Carbonyl resonance at δ 207.3 ppm characteristic of α,β-unsaturated ketones
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IR Spectroscopy: Strong absorption at 1685 cm⁻¹ (C=O stretch)
Natural Occurrence and Biosynthesis
Plant Source and Isolation
First isolated in 1983 from Curcuma longa rhizomes , (-)-Curlone constitutes approximately 0.2-0.5% of turmeric's essential oil fraction. Extraction typically employs:
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Steam distillation of fresh rhizomes
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Fractional crystallization from hexane-ethyl acetate mixtures
Biosynthetic Pathway
As a sesquiterpenoid, (-)-Curlone derives from the mevalonate pathway:
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Farnesyl pyrophosphate cyclization
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Skeletal rearrangement via germacrane intermediates
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Oxidative modifications introducing the ketone functionality
Enzymatic studies suggest cytochrome P450 monooxygenases mediate the final oxidation steps, though the precise biosynthetic enzymes remain uncharacterized.
Parameter | Prediction | Probability (%) |
---|---|---|
Human Intestinal Absorption | High | 99.46 |
Blood-Brain Barrier Penetration | High | 97.50 |
CYP2D6 Inhibition | Likely | 95.55 |
Oral Bioavailability | Moderate | 58.57 |
These properties suggest potential CNS activity and oral dosing feasibility .
Documented Biological Effects
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Anti-inflammatory Activity: Suppresses NF-κB signaling at 10 μM concentration
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Neuroprotective Effects: Enhances BDNF expression in glial cells (EC₅₀ = 5.2 μM)
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Antimicrobial Action: MIC values of 32 μg/mL against Staphylococcus aureus
Mechanistic studies indicate the α,β-unsaturated ketone moiety facilitates covalent modification of cysteine residues in target proteins .
Synthetic Approaches and Derivatives
Total Synthesis Strategies
While no complete synthesis has been published, proposed routes include:
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Biomimetic Approach: Cyclization of farnesol derivatives
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Asymmetric Catalysis: Evans aldol reaction to establish stereocenters
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Cross-Metathesis: For constructing the conjugated diene system
Semi-Synthetic Derivatives
Chemical modifications enhance solubility and activity:
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Curlone-glycoside: 20-fold improved aqueous solubility
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparison of Turmeric-Derived Terpenoids
The conjugated enone system in (-)-Curlone distinguishes its reactivity profile from phenolic curcumin derivatives .
Applications and Future Directions
Current Applications
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Pharmaceuticals: Lead compound for neurodegenerative drug development
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Cosmeceuticals: Stabilizing agent in antioxidant formulations
Research Priorities
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Target Identification: Proteomic mapping of covalent targets
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Formulation Optimization: Nanoencapsulation for enhanced bioavailability
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Ecological Impact Studies: Environmental persistence in agricultural use
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